molecular formula C5H7NO3 B3136832 1-Methyl-2-oxoazetidine-3-carboxylic acid CAS No. 42599-27-9

1-Methyl-2-oxoazetidine-3-carboxylic acid

Cat. No. B3136832
CAS RN: 42599-27-9
M. Wt: 129.11 g/mol
InChI Key: YLTWUGQLRNFDQB-UHFFFAOYSA-N
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Description

1-Methyl-2-oxoazetidine-3-carboxylic acid is a chemical compound with the molecular formula C5H7NO3 and a molecular weight of 129.11398 . It is also known by its synonyms, which include 1-甲基-2-氧代氮杂环丁烷-3-羧酸 and 1-甲基-2-氧代氮杂环丁烷-3-甲酸 .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Stereocontrolled Synthesis

1-Methyl-2-oxoazetidine-3-carboxylic acid is utilized in stereocontrolled synthesis. This involves the creation of substances with specific three-dimensional arrangements, crucial for biological activity and pharmaceutical development. Notably, 4-oxoazetidine-2-carbaldehydes, related compounds, serve as both protected α-amino aldehydes and masked β-amino acids. They exhibit dual reactivity, making them valuable in synthesizing a range of biologically interesting compounds, including α-amino acids, β-amino acids, amino sugars, and complex natural products (Alcaide & Almendros, 2002).

Synthesis of β-Lactams

β-Lactams, a class of antibiotics including penicillins, are synthesized using this compound derivatives. These compounds are key in developing novel antibiotics and other medically relevant substances. For example, efficient methods have been developed for synthesizing enantiomerically pure β-amino acid esters and β-lactams from optically active 1-arylethylamines (Bringmann & Geuder, 1991).

Novel Synthetic Routes

Research has developed novel synthetic routes using this compound derivatives. For instance, a one-pot synthesis method was created for preparing 1,4-disubstituted 2-oxoazetidine-3-carboxylic acid amides, demonstrating the versatility and efficiency of these compounds in organic synthesis (Janikowska, Pawelska, & Makowiec, 2011).

Enantioselective Synthesis

The compound plays a significant role in the enantioselective synthesis of other chemically and biologically active molecules. The ability to control the stereochemistry of these reactions is critical for creating compounds with desired biological properties. This includes the synthesis of various enantiomerically pure compounds, demonstrating the importance of this compound in the field of stereoselective synthesis (Herranz, Conde, Fernández-Resa, & Arribas, 1988).

properties

IUPAC Name

1-methyl-2-oxoazetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-6-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTWUGQLRNFDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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